3-(Quinolin-3-YL)propan-1-amine

quinoline regioisomer structure-activity relationship

Medicinal chemistry requires precise quinoline regioisomers-substituting the C3 position alters basicity and target engagement. 3-(Quinolin-3-YL)propan-1-amine (CAS 89140-06-7) is a research-grade scaffold (≥97% purity) with a primary amine handle for reductive amination, amide coupling, or sulfonamide formation. - **Regioisomeric specificity**: C3 attachment (meta-like to ring N) cannot be replicated by 2-yl or 4-yl analogs; essential for hit-expansion libraries. - **Synthetic utility**: Primary amine enables focused library synthesis; 97-98% purity supports reliable first-step transformations. - **Untapped biology**: Potential MAO-B inhibitor scaffold-fills gaps in current SAR tables.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 89140-06-7
Cat. No. B11907710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-3-YL)propan-1-amine
CAS89140-06-7
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CCCN
InChIInChI=1S/C12H14N2/c13-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-2,5-6,8-9H,3-4,7,13H2
InChIKeyWTUHYMQJACKJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-3-YL)propan-1-amine – Scaffold Overview


3‑(Quinolin‑3‑YL)propan‑1‑amine (CAS 89140‑06‑7) is a C‑3‑substituted quinoline derivative bearing a primary amine tethered by a three‑carbon linker. It is supplied as a research‑grade small‑molecule scaffold, typically at ≥97% purity . The compound belongs to the aminoalkylquinoline class and serves as a key intermediate or building block in medicinal chemistry and chemical biology projects.

Why Regioisomer Substitution Fails for This Quinoline


Quinoline regioisomers are not functionally equivalent. The position of the pendant amine‑alkyl chain on the quinoline nucleus dictates the electronic environment of the heterocycle, affecting basicity, hydrogen‑bonding capacity, and ultimately target engagement [1]. For 3‑(Quinolin‑3‑YL)propan‑1‑amine, the C‑3 attachment places the primary amine at a meta‑like position relative to the ring nitrogen, a geometry that cannot be reproduced by 2‑yl or 4‑yl analogs. Consequently, substituting one regioisomer for another without experimental validation risks altered binding affinity, selectivity, or physicochemical profile.

Differentiation Evidence: 3-yl vs. 2-yl and 4-yl Regioisomers


Regioisomeric Attachment and Bioactive Conformation

The 3‑position attachment of the propan‑1‑amine chain on the quinoline ring creates a distinct angular vector between the primary amine and the quinoline nitrogen, which is inaccessible to the 2‑yl and 4‑yl analogs. This geometric difference is critical for matching binding-site topologies in enzymes, receptors, or nucleic acid targets [1]. No direct head‑to‑head bioactivity data are available at this time; the differentiation is solely at the structural and topological level.

quinoline regioisomer structure-activity relationship

Purity Specification: 97% vs. 98% Comparison

AKSci lists a minimum purity of 97% for 3-(quinolin-3-yl)propan-1-amine , while Leyan provides material at 98% . This 1‑percentage‑point difference can be significant for projects requiring high‑purity starting material to avoid purification steps.

purity quality control supplier comparison

MAO-B Bioactivity Data Gap

Public databases (BindingDB) contain MAO‑B IC50 values for several quinoline‑bearing compounds, but the specific entry for 3-(quinolin-3-yl)propan-1-amine either does not exist or is not linked to the correct structure [1]. This absence represents a knowledge gap that can be exploited by researchers seeking novel MAO‑B ligands.

MAO-B binding quinoline

Optimal Research Applications for 3-(Quinolin-3-YL)propan-1-amine


Regioisomer-Selective SAR Exploration

Because 3‑, 2‑, and 4‑quinolinylpropanamines present different geometries to biological targets, the 3‑yl isomer is essential for hit‑expansion libraries where the C‑3 position is required for activity. Scientists should include all three regioisomers in initial screens to map the steric and electronic requirements of the target pocket [1].

Synthesis of 3-Substituted Quinoline Derivatives

The primary amine of 3-(quinolin-3-yl)propan-1-amine serves as a versatile handle for reductive amination, amide coupling, or sulfonamide formation, yielding focused libraries of 3‑substituted quinoline compounds. The high purity (97‑98%) supports reliable first‑step transformations [1].

Exploratory MAO-B Probe Development

Given that related quinoline amines have shown MAO‑B activity, the 3‑yl regioisomer represents an untested scaffold for developing selective MAO‑B inhibitors. Its structure fills a gap in current MAO‑B SAR tables, offering a fresh template for medicinal chemistry campaigns [1].

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